Cas no 2228846-94-2 (5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol)

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol structure
2228846-94-2 structure
商品名:5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
CAS番号:2228846-94-2
MF:C11H16N2O3
メガワット:224.256342887878
CID:6170410
PubChem ID:165718148

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol 化学的及び物理的性質

名前と識別子

    • 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
    • 2228846-94-2
    • EN300-1815622
    • インチ: 1S/C11H16N2O3/c1-11(2,7-12)6-8-3-4-9(13(15)16)10(14)5-8/h3-5,14H,6-7,12H2,1-2H3
    • InChIKey: AJODLQFWKILOIC-UHFFFAOYSA-N
    • ほほえんだ: OC1=C(C=CC(=C1)CC(C)(C)CN)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 224.11609238g/mol
  • どういたいしつりょう: 224.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 92.1Ų

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1815622-1.0g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
1g
$1086.0 2023-06-01
Enamine
EN300-1815622-5g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
5g
$3147.0 2023-09-19
Enamine
EN300-1815622-1g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
1g
$1086.0 2023-09-19
Enamine
EN300-1815622-10.0g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
10g
$4667.0 2023-06-01
Enamine
EN300-1815622-5.0g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
5g
$3147.0 2023-06-01
Enamine
EN300-1815622-10g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
10g
$4667.0 2023-09-19
Enamine
EN300-1815622-0.05g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
0.05g
$912.0 2023-09-19
Enamine
EN300-1815622-0.25g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
0.25g
$999.0 2023-09-19
Enamine
EN300-1815622-0.5g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
0.5g
$1043.0 2023-09-19
Enamine
EN300-1815622-0.1g
5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol
2228846-94-2
0.1g
$956.0 2023-09-19

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol 関連文献

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenolに関する追加情報

Introduction to 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol (CAS No. 2228846-94-2)

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol, identified by the Chemical Abstracts Service Number (CAS No.) 2228846-94-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a nitro-substituted phenol backbone with an amino group and a tertiary amine side chain, exhibits a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents. The molecular architecture of this compound combines elements that are frequently explored in medicinal chemistry for their potential biological activity and synthetic utility.

The nitro group at the 2-position of the phenol ring is a key functional moiety that influences both the electronic properties and reactivity of the molecule. Nitroaromatic compounds are well-documented for their diverse pharmacological effects, ranging from antimicrobial to anti-inflammatory properties. In the case of 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol, the presence of an amino group adjacent to the nitro group introduces the possibility for hydrogen bonding interactions, which can modulate binding affinity to biological targets. Furthermore, the tertiary amine side chain contributes to lipophilicity and potential solubility characteristics, making it adaptable for various formulation requirements.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design derivatives of 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol with enhanced pharmacokinetic profiles. Studies have demonstrated that modifications to the side chain can significantly alter metabolic stability and target specificity. For instance, computational modeling has suggested that appending bulky groups to the tertiary amine can improve oral bioavailability while reducing off-target effects. Such insights are derived from large-scale databases of drug-like molecules and machine learning algorithms trained on experimental data.

In vitro studies have begun to explore the potential applications of 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol as a scaffold for drug discovery. The nitro group is known to participate in redox reactions, which could be exploited in designing prodrugs or reactive species that exhibit therapeutic effects upon biotransformation. Additionally, the amino group offers opportunities for further derivatization through condensation reactions or coupling with heterocyclic structures. These attributes make it a versatile building block for medicinal chemists seeking novel chemical entities.

The synthesis of 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include nitration of an appropriate precursor followed by selective functionalization at the 3-position. Advanced catalytic systems have been employed to improve yields and selectivity in these reactions. For example, transition metal-catalyzed cross-coupling reactions have been explored as alternative pathways to construct the tertiary amine side chain efficiently. Such innovations underscore the importance of interdisciplinary approaches in optimizing synthetic routes.

The pharmacological profile of 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol is still under investigation, but preliminary findings suggest promising activity against certain enzymatic targets. Researchers have observed inhibitory effects on enzymes involved in inflammatory pathways when tested in cell-based assays. The structural features of this compound allow it to mimic natural substrates or bind non-competitively at active sites, providing multiple avenues for therapeutic intervention. Further preclinical studies are warranted to elucidate its mechanism of action and potential clinical applications.

From a regulatory perspective, compounds like 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol must undergo rigorous safety evaluations before entering clinical trials. Current guidelines emphasize thorough toxicological assessments using both in vitro and in vivo models. The nitro group necessitates particular attention due to its reactivity under physiological conditions; however, modern synthetic strategies aim to minimize such risks by controlling reaction conditions and purification methods. Collaborative efforts between chemists and toxicologists ensure that promising candidates are advanced responsibly.

The future direction for research on 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol lies in expanding its chemical space through structural diversification. Techniques such as combinatorial chemistry and high-throughput screening are being leveraged to generate libraries of derivatives for rapid evaluation. Additionally, green chemistry principles are being integrated into synthetic protocols to enhance sustainability while maintaining efficiency. These efforts align with global initiatives aimed at accelerating drug discovery while minimizing environmental impact.

In conclusion,5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol (CAS No. 2228846-94-2) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceuticals with tailored properties. Its unique combination of functional groups provides opportunities for innovation across multiple domains—from synthetic chemistry to drug design—making it a subject of continued academic and industrial interest.

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